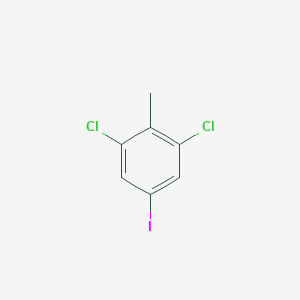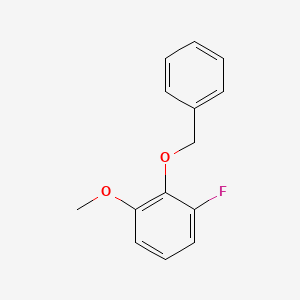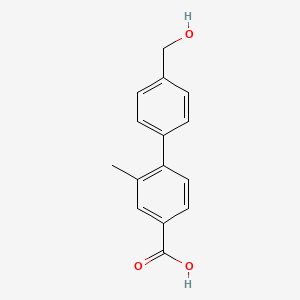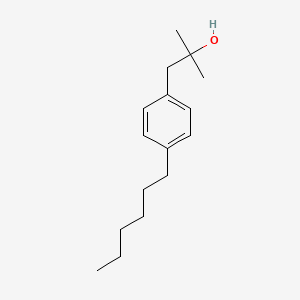![molecular formula C56H52Cl2N4Ru B6289172 二氯[5,10,15,20-四(2,4,6-三甲基苯基)-21H,23H-卟啉]钌(IV),98% CAS No. 145698-90-4](/img/structure/B6289172.png)
二氯[5,10,15,20-四(2,4,6-三甲基苯基)-21H,23H-卟啉]钌(IV),98%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dichlororuthenium(2+);5,10,15,20-tetrakis(2,4,6-trimethylphenyl)porphyrin-22,24-diide is a coordination complex that features a ruthenium ion coordinated to a porphyrin ligand. This compound is notable for its catalytic properties, particularly in oxidation reactions. The porphyrin ligand, with its four meso-substituted 2,4,6-trimethylphenyl groups, provides a stable and robust framework for the ruthenium center, enhancing its reactivity and selectivity in various chemical processes .
科学研究应用
Dichlororuthenium(2+);5,10,15,20-tetrakis(2,4,6-trimethylphenyl)porphyrin-22,24-diide has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic transformations, including oxidation and epoxidation reactions.
Biology: The compound’s catalytic properties are explored in the context of biomimetic oxidation processes.
Medicine: Research is ongoing into its potential use in drug synthesis and as a therapeutic agent.
Industry: It is utilized in the development of new materials and in the synthesis of fine chemicals.
安全和危害
This compound is classified and labeled according to the Globally Harmonized System (GHS). It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding contact with eyes, skin, or clothing, wearing protective gear, and ensuring good ventilation during storage .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of dichlororuthenium(2+);5,10,15,20-tetrakis(2,4,6-trimethylphenyl)porphyrin-22,24-diide typically involves the reaction of a ruthenium precursor, such as ruthenium trichloride, with the porphyrin ligand under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and involves the use of solvents like dichloromethane or chloroform. The reaction mixture is usually heated to facilitate the coordination of the ruthenium ion to the porphyrin ligand .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as column chromatography or recrystallization to isolate the desired product .
化学反应分析
Types of Reactions: Dichlororuthenium(2+);5,10,15,20-tetrakis(2,4,6-trimethylphenyl)porphyrin-22,24-diide primarily undergoes oxidation reactions. It acts as a catalyst in the oxidation of alkenes to aldehydes and amides to nitriles. The compound can also facilitate the epoxidation of alkenes and the oxidation of alcohols to ketones .
Common Reagents and Conditions: Common reagents used in these reactions include molecular oxygen or air as the oxidant, and solvents such as dichloromethane or acetonitrile. The reactions are typically carried out at elevated temperatures to enhance the catalytic activity of the compound .
Major Products: The major products formed from these reactions include aldehydes, ketones, epoxides, and nitriles, depending on the specific substrate and reaction conditions .
作用机制
The mechanism by which dichlororuthenium(2+);5,10,15,20-tetrakis(2,4,6-trimethylphenyl)porphyrin-22,24-diide exerts its catalytic effects involves the activation of molecular oxygen. The ruthenium center facilitates the transfer of oxygen atoms to the substrate, leading to the formation of oxidized products. The porphyrin ligand stabilizes the ruthenium ion and enhances its reactivity by providing a suitable electronic environment .
相似化合物的比较
- Dichlororuthenium(2+);5,10,15,20-tetrakis(2,6-dichlorophenyl)porphyrin-22,24-diide
- Dichlororuthenium(2+);5,10,15,20-tetrakis(pentafluorophenyl)porphyrin-22,24-diide
- Dichlororuthenium(2+);5,10,15,20-tetrakis(p-tolyl)porphyrin-22,24-diide
Comparison: Compared to these similar compounds, dichlororuthenium(2+);5,10,15,20-tetrakis(2,4,6-trimethylphenyl)porphyrin-22,24-diide exhibits unique catalytic properties due to the steric and electronic effects of the 2,4,6-trimethylphenyl groups. These substituents enhance the stability and reactivity of the ruthenium center, making it a more efficient catalyst in certain oxidation reactions .
属性
IUPAC Name |
dichlororuthenium(2+);5,10,15,20-tetrakis(2,4,6-trimethylphenyl)porphyrin-22,24-diide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H52N4.2ClH.Ru/c1-29-21-33(5)49(34(6)22-29)53-41-13-15-43(57-41)54(50-35(7)23-30(2)24-36(50)8)45-17-19-47(59-45)56(52-39(11)27-32(4)28-40(52)12)48-20-18-46(60-48)55(44-16-14-42(53)58-44)51-37(9)25-31(3)26-38(51)10;;;/h13-28H,1-12H3;2*1H;/q-2;;;+4/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVQDTNOZWKOOLS-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=C(C=C(C=C7C)C)C)C8=C(C=C(C=C8C)C)C)C=C4)C9=C(C=C(C=C9C)C)C)[N-]3)C.Cl[Ru+2]Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H52Cl2N4Ru |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
953.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(5-Cyano-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoic acid](/img/structure/B6289103.png)

![4'-Tert-butyl-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B6289118.png)



![(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-7-[(2-methylpropan-2-yl)oxy]-6-[(2-methylpropan-2-yl)oxycarbonyl]-7-oxoheptanoic acid](/img/structure/B6289136.png)




![Carbonyl[5,10,15,20-tetrakis(2,4,6-trimethylphenyl)-21H,23H-porphinato]ruthenium(II)](/img/structure/B6289176.png)
